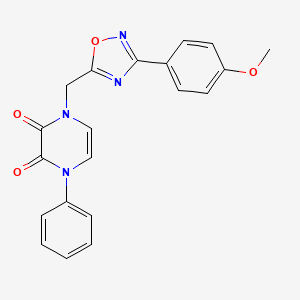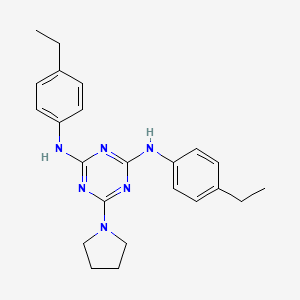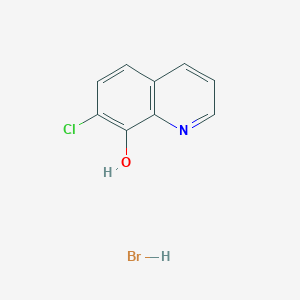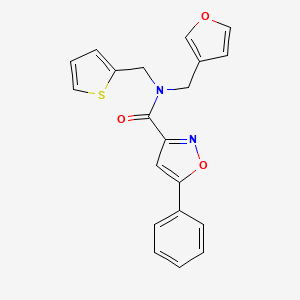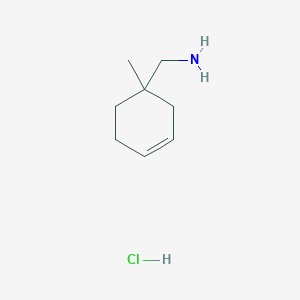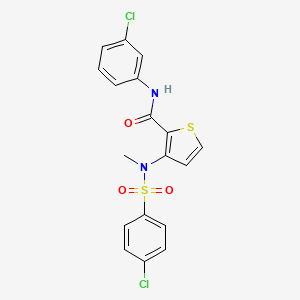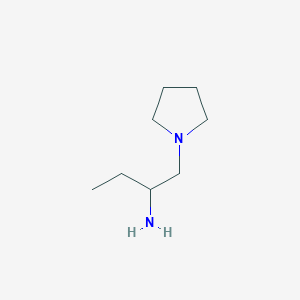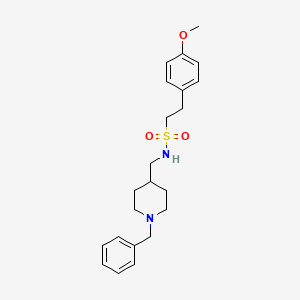![molecular formula C30H31N3O4 B2840880 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 932308-92-4](/img/structure/B2840880.png)
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including an amide, an amine, and a dioxinoquinoline group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple rings and functional groups. The presence of the dioxinoquinoline group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures have been found to exhibit interesting reactivity. For example, quinazoline and quinoline derivatives are known to be targeted inhibitors of EGFR kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on the structure of this compound, it is likely to be solid at room temperature and may have low solubility in water .Aplicaciones Científicas De Investigación
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
- The compound’s structural features suggest it may exhibit antibacterial properties. Researchers have explored its ability to inhibit bacterial growth, especially against drug-resistant strains. Investigating its mode of action and optimizing its antibacterial activity could lead to novel therapeutic agents .
- Inflammation plays a crucial role in various diseases. Preliminary studies indicate that this compound may possess anti-inflammatory properties by modulating key pathways. Researchers are investigating its potential as an anti-inflammatory drug candidate .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are a significant health burden. Some studies suggest that this compound might protect neurons and mitigate neuroinflammation. Researchers are exploring its neuroprotective effects and mechanisms .
- Beyond its biological applications, this compound has been investigated for its catalytic properties. Researchers have explored its use in organic transformations, including protodeboronation reactions. Understanding its reactivity and optimizing its catalytic activity could have implications in synthetic chemistry .
- The compound’s unique structure makes it an interesting candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects. Investigating its stability, release kinetics, and biocompatibility is crucial for successful applications .
Anticancer Properties
Antibacterial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Catalysis and Organic Synthesis
Drug Delivery Systems
Direcciones Futuras
Propiedades
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-3-21-8-10-25(11-9-21)31-18-24-14-23-15-27-28(37-13-12-36-27)16-26(23)33(30(24)35)19-29(34)32-17-22-6-4-20(2)5-7-22/h4-11,14-16,31H,3,12-13,17-19H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZINTGSXWEARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=C(C=C5)C)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

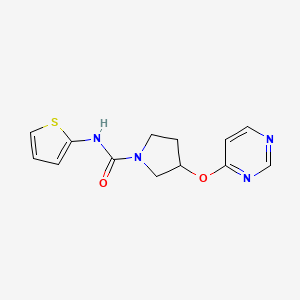
![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2840801.png)
![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

